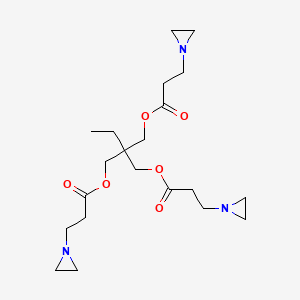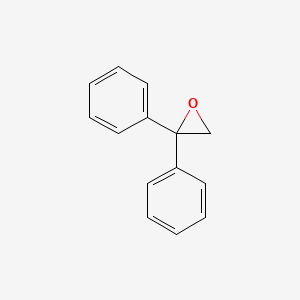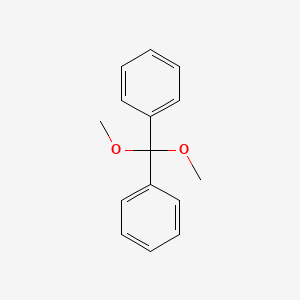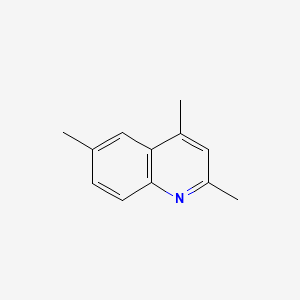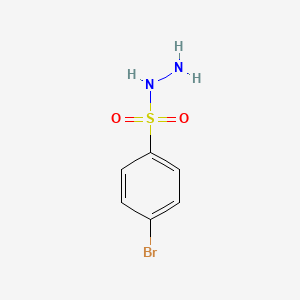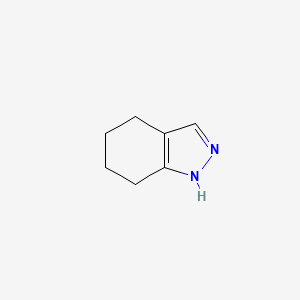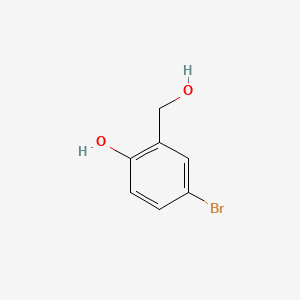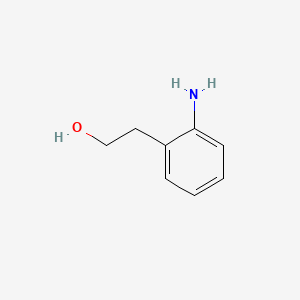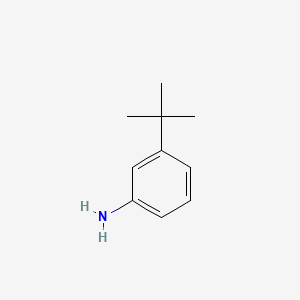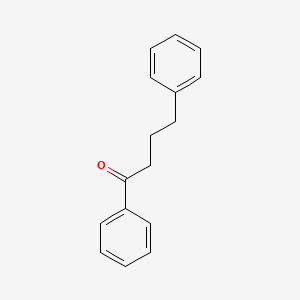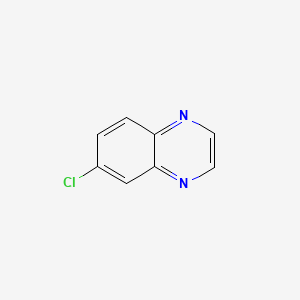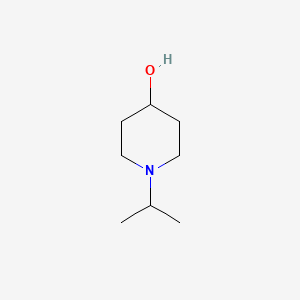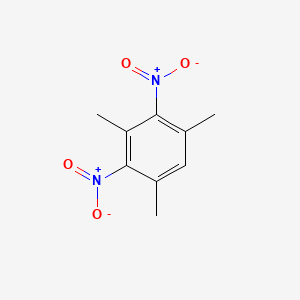
2,4-Dinitromesitylene
説明
Synthesis Analysis
The synthesis of nitro-substituted compounds like 2,4-Dinitromesitylene typically involves palladium-catalyzed polycondensation and other reactions facilitating the introduction of nitro groups into the molecular structure. For instance, Yasuda et al. (2005) describe the synthesis of poly(aryleneethynylene)-type π-conjugated copolymers with electron-accepting units, showcasing methodologies that might be applicable to synthesizing compounds similar to 2,4-Dinitromesitylene (Yasuda, Imase, Nakamura, & Yamamoto, 2005).
Molecular Structure Analysis
The analysis of molecular structures, including those related to 2,4-Dinitromesitylene, often employs techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, research by Brain et al. (1997) on the molecular structure of 3,4-dimethylenehexa-1,5-diene provides insights into how electron diffraction and ab initio calculations can be used to determine the gas-phase structure of complex organic molecules (Brain, Smart, Robertson, Davis, Rankin, Henry, & Gosney, 1997).
Chemical Reactions and Properties
Chemical reactions involving nitro-substituted compounds can include isomerization, aggregation-induced emission (AIE), and the formation of specific adducts or derivatives. Tasso, Furuyama, and Kobayashi (2015) discuss the synthesis, isomerization, and fluorescence properties of dinitriles bearing AIE-active moieties, which highlight the complex reactions and unique properties nitro compounds can exhibit (Tasso, Furuyama, & Kobayashi, 2015).
Physical Properties Analysis
The physical properties of nitro-substituted compounds, such as thermal stability, solubility, and photophysical characteristics, are crucial for their potential applications. For instance, Zheng et al. (2006) synthesized hyperbranched poly(aminoarylene)s showing high thermal stability and bright blue light emission, indicative of the significant physical properties these materials can possess (Zheng, Häussler, Dong, Lam, & Tang, 2006).
Chemical Properties Analysis
The chemical properties of compounds like 2,4-Dinitromesitylene, including their reactivity and the nature of their chemical bonds, can be inferred from studies on similar materials. Yoo, Carroll, and Berry (2006) describe the synthesis and characterization of ruthenium-silylene complexes, providing insight into the activation of Si-Cl bonds and the reactivity of similar complex molecules (Yoo, Carroll, & Berry, 2006).
科学的研究の応用
1. Fluorescence and Chromic Responses in Smart Materials
Dinitriles bearing aggregation-induced emission (AIE)-active moieties, such as tetraphenylethylene (TPE) or diphenylphenanthrene (DPP), show significant potential in smart materials. Compounds like 4 (TPE-linked) and 8 (DPP-linked) demonstrate strong fluorescence in aggregated and solid states due to large Stokes shifts. Their versatility is further highlighted by their response to external stimuli like solvato-, piezo-, vapo-, and thermochromism, making them ideal candidates for smart materials (Tasso, Furuyama, & Kobayashi, 2015).
2. Electron Spin Resonance in Aromatic Hydrocarbons
Research into the interaction of alkali metals like potassium and sodium with various nitro compounds, including dinitromesitylene, using electron spin resonance techniques, provides insights into the hyperfine structure of these compounds. This study has relevance in the field of quantum chemistry and material sciences (Ward, 1961).
3. Charge Localization in Radical Anions
Optical and electron paramagnetic resonance spectroscopy of m-dinitrobenzenes and p-dinitrobenzenes with ortho substitutions reveal insights into charge localization in these compounds. Dinitromesitylene, among others, displays localized mixed valence species characteristics, which has implications for the understanding of intramolecular electron transfer reactions (Telo, Jalilov, & Nelsen, 2011).
4. Polymerization and Construction of Nitrogen-Rich Polymers
Dinitriles, including those similar to 2,4-Dinitromesitylene, are used in the synthesis of nitrogen-rich hyperbranched polymers. These polymers have high thermal-degradation and glass-transition temperatures, making them suitable for a variety of industrial applications, including as optically transparent materials with high refractive indices (Chan et al., 2013).
5. Inhibition of Polyethylene and Polypropylene Oxidation
2,4-Dinitrololuene, a compound structurally similar to 2,4-Dinitromesitylene, has been studied for its role in inhibiting the oxidation of polymers like polyethylene and polypropylene. This highlights its potential as an antioxidant in various industrial applications (Shilov & Denisov, 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, specific target organ toxicity - (repeated exposure), and target organs - blood, hematopoietic system .
特性
IUPAC Name |
1,3,5-trimethyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMLQCPPVSVIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209645 | |
| Record name | 2,4-Dinitromesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitromesitylene | |
CAS RN |
608-50-4 | |
| Record name | 1,3,5-Trimethyl-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitromesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitromesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitromesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitromesitylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



